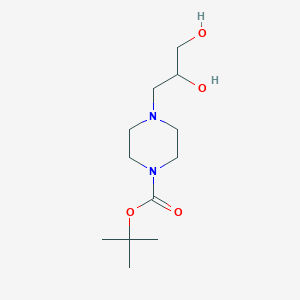

1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester

Description

This compound is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group (1,1-dimethylethyl ester) and a 2,3-dihydroxypropyl substituent at the 4-position of the piperazine ring. The Boc group enhances solubility and stability during synthetic processes, while the dihydroxypropyl moiety introduces hydrophilic and hydrogen-bonding capabilities.

Properties

IUPAC Name |

tert-butyl 4-(2,3-dihydroxypropyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-10(16)9-15/h10,15-16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZMWGSSHDOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167429 | |

| Record name | 1,1-Dimethylethyl 4-(2,3-dihydroxypropyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-79-6 | |

| Record name | 1,1-Dimethylethyl 4-(2,3-dihydroxypropyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77278-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2,3-dihydroxypropyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester typically involves the reaction of piperazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride. The reaction conditions often include the use of a base to neutralize the acid by-products and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process might involve techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its ability to interact with biological molecules.

Industry: It can be used in the production of polymers or as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism by which 1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, altering their activity. The dihydroxypropyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The ester group can undergo hydrolysis, releasing the active piperazine derivative.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

*Estimated formula; †Calculated based on substituent contributions.

Key Observations:

- Hydrophilicity : The dihydroxypropyl group in the target compound likely increases water solubility compared to lipophilic substituents (e.g., phenylpyrazole in or imidazopyridine in ).

- Synthetic Utility: The Boc group is a common protective strategy in medicinal chemistry, as seen in intermediates for cannabinoid receptor ligands (e.g., DO34 in ).

Physicochemical Properties

- Boiling Point/Melting Point: The Boc group generally elevates boiling points (e.g., 127–128°C at 11 Torr for the propyl analog ). The dihydroxypropyl substituent may further increase polarity, raising melting points compared to non-polar analogs.

- Stability: The Boc group confers stability under standard storage conditions, as noted for similar compounds .

Biological Activity

1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H22N4O

- Molecular Weight : 262.35 g/mol

- CAS Number : 1023594-49-1

The compound features a piperazine ring substituted with a carboxylic acid and a dihydroxypropyl group, which may contribute to its biological activity.

The compound is hypothesized to act through inhibition of specific enzymes involved in lipid metabolism. Notably, it has been associated with the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endocannabinoids and other fatty acid amides. This inhibition can lead to increased levels of endocannabinoids such as anandamide, which is implicated in various physiological processes including pain modulation and inflammation response .

Pharmacological Effects

- Analgesic Properties :

- Anti-inflammatory Effects :

- The elevation of endocannabinoids through FAAH inhibition may also contribute to anti-inflammatory effects. Increased levels of anandamide can modulate immune responses and reduce inflammation in various tissues.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-piperazinecarboxylic acid derivatives:

Q & A

Q. What are the recommended synthetic routes for preparing 1-Piperazinecarboxylic acid, 4-(2,3-dihydroxypropyl)-, 1,1-dimethylethyl ester?

Methodological Answer: The compound can be synthesized via a multi-step approach:

- Step 1 : Protect the piperazine nitrogen using a tert-butyloxycarbonyl (Boc) group, as Boc-protected piperazine derivatives are stable under basic conditions and facilitate selective functionalization .

- Step 2 : Introduce the 2,3-dihydroxypropyl substituent via nucleophilic substitution or coupling reactions. For example, epoxide ring-opening with piperazine under controlled pH (7–8) can yield the diol intermediate .

- Step 3 : Esterify the carboxylic acid moiety using tert-butyl chloroformate in the presence of a base like triethylamine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product (>98%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respiratory protection (e.g., P95 masks) if airborne particulates are generated during weighing or grinding .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors or dust. Local exhaust ventilation is recommended for large-scale operations .

- Spill Management : Avoid dry sweeping; use damp cloths or HEPA-filtered vacuums. Contaminated waste should be disposed of via licensed hazardous waste services .

- Storage : Store at 2–8°C in amber glass containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve diastereomers formed during the synthesis of the 2,3-dihydroxypropyl substituent?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (85:15) at 1.0 mL/min. Monitor elution via UV detection (254 nm) .

- NMR Analysis : Employ - HSQC and NOESY to distinguish diastereomers. For example, coupling constants () between vicinal protons in the diol moiety can indicate stereochemistry .

- Crystallography : Single-crystal X-ray diffraction of the Boc-protected intermediate can confirm absolute configuration .

Q. How do pH and temperature affect the stability of the tert-butyl ester group in aqueous solutions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) .

- Kinetic Analysis : Plot degradation rates () vs. pH to identify stability maxima. The ester group is prone to hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions, with activation energy () calculated via Arrhenius plots .

- Stabilizers : Add co-solvents (e.g., 10% DMSO) or antioxidants (e.g., BHT) to mitigate radical-mediated decomposition .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-MS : Use a reversed-phase C18 column with electrospray ionization (ESI+) to detect impurities (<0.1%). Monitor for de-esterification products (e.g., free carboxylic acid) .

- FT-IR Spectroscopy : Confirm ester carbonyl stretch at ~1720 cm and hydroxyl groups (broad peak ~3400 cm) .

- Elemental Analysis : Validate molecular formula (e.g., CHNO) with ≤0.3% deviation from theoretical values .

Q. How can researchers address conflicting hazard data (e.g., acute toxicity vs. lack of ecotoxicological data) for risk assessment?

Methodological Answer:

- Read-Across Analysis : Compare with structurally similar piperazine derivatives (e.g., tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate) to estimate oral LD and ecotoxicity .

- In Silico Modeling : Use QSAR tools like TEST (Toxicity Estimation Software Tool) to predict acute aquatic toxicity and bioaccumulation potential .

- Experimental Validation : Conduct acute Daphnia magna assays (OECD 202) and algal growth inhibition tests (OECD 201) to fill data gaps .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute with PBS containing 0.1% Tween-80 to prevent precipitation .

- Cyclodextrin Complexation : Use hydroxypropyl-β-cyclodextrin (HPβCD) at 10 mM to enhance aqueous solubility via host-guest interactions .

- pH Adjustment : Solubilize the compound in citrate buffer (pH 5.0) if the free carboxylic acid form is generated during hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.